![molecular formula C10H6FNO2S B6061317 2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]- CAS No. 262601-88-7](/img/structure/B6061317.png)

2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with the linear formula C11H6FN3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

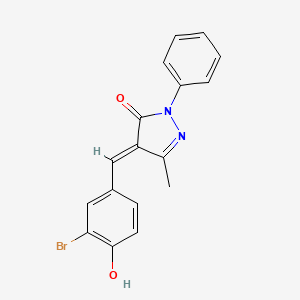

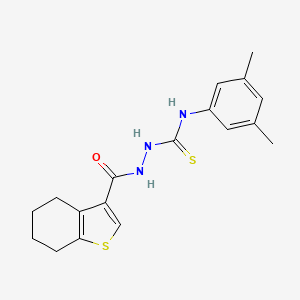

The synthesis of similar compounds involves the use of a hybrid pharmacophore model to create new quinazoline hybrids by combining the pharmacophoric elements such as quinazoline, thiourea, and thioacetamide . For the synthesis of designed compounds, thiourea compounds were converted to 2-imino-1,3-thiazolidin-4-ones with α-chloroacetic acid in the presence of sodium acetate .Molecular Structure Analysis

The molecular structure of 5-(3-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione is characterized by a linear formula C11H6FN3OS . The molecular weight of the compound is 247.252 .Análisis Bioquímico

Biochemical Properties

5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids . The inhibition of lipoxygenase by 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can lead to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .

Cellular Effects

The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .

Molecular Mechanism

The molecular mechanism of action of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione to lipoxygenase results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to alterations in gene expression that contribute to its anti-inflammatory and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione remains stable under certain conditions, allowing for sustained biochemical activity . Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can have lasting effects on cellular processes, including sustained anti-inflammatory and anticancer activities .

Dosage Effects in Animal Models

The effects of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The involvement of this compound in metabolic pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within cells and tissues are critical for its biochemical activity . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within the body can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

Número CAS |

262601-88-7 |

|---|---|

Fórmula molecular |

C10H6FNO2S |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |

Clave InChI |

FHRKKLBIQCOIMF-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)S2 |

SMILES |

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |

SMILES canónico |

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)

![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)

![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)

![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)

![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)

![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)

![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)

![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)